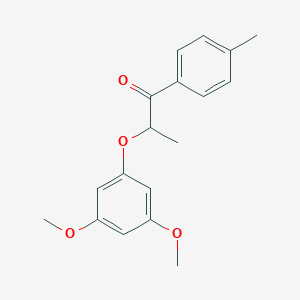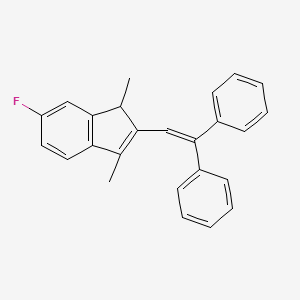
2-(3,5-Dimethoxyphenoxy)-1-(4-methylphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dimethoxyphenoxy)-1-(4-methylphenyl)propan-1-one is an organic compound that belongs to the class of phenylpropanoids These compounds are characterized by a phenyl group attached to a propanoid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethoxyphenoxy)-1-(4-methylphenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethoxyphenol and 4-methylbenzaldehyde.
Condensation Reaction: The 3,5-dimethoxyphenol undergoes a condensation reaction with 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Formation of Intermediate: This reaction forms an intermediate compound, which is then subjected to further reactions to form the final product.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Dimethoxyphenoxy)-1-(4-methylphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(3,5-Dimethoxyphenoxy)-1-(4-methylphenyl)propan-1-one involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,4-Dimethoxyphenoxy)-1-(4-methylphenyl)propan-1-one: Similar structure with a different position of methoxy groups.
2-(3,5-Dimethoxyphenoxy)-1-phenylpropan-1-one: Lacks the methyl group on the phenyl ring.
Uniqueness
2-(3,5-Dimethoxyphenoxy)-1-(4-methylphenyl)propan-1-one is unique due to the specific arrangement of methoxy and methyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
922140-82-7 |
|---|---|
Formule moléculaire |
C18H20O4 |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
2-(3,5-dimethoxyphenoxy)-1-(4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C18H20O4/c1-12-5-7-14(8-6-12)18(19)13(2)22-17-10-15(20-3)9-16(11-17)21-4/h5-11,13H,1-4H3 |
Clé InChI |
BRHUUZHASVTFRU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C(C)OC2=CC(=CC(=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5'-tert-Butyl-3',4'-dioxo-3',4'-dihydro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14185784.png)


![1-[5-(4-Chlorobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B14185805.png)
![Trifluoroacetic acid--1-[2-(pyrrolidine-1-sulfonyl)phenyl]methanamine (1/1)](/img/structure/B14185806.png)
![11-(4'-Methyl[1,1'-biphenyl]-4-yl)undecyl selenocyanate](/img/structure/B14185809.png)
![4,5-Dichloro-2-[3-(2-methoxyethoxy)propyl]-1,2-thiazol-3(2H)-one](/img/structure/B14185815.png)


![4-[2-(2,4-Diaminoquinazolin-6-yl)ethyl]phenol](/img/structure/B14185823.png)



